molecular formula C21H44O3 B14285728 (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol CAS No. 157049-12-2

(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol

Cat. No.: B14285728
CAS No.: 157049-12-2
M. Wt: 344.6 g/mol
InChI Key: DGEPLPRJJFQZEZ-OAQYLSRUSA-N
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Description

(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long hydrocarbon chain with a hexadecyloxy group and a methoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol typically involves the reaction of hexadecanol with epichlorohydrin, followed by the addition of methanol. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols.

    Substitution: The methoxy and hexadecyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and acids are employed for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

  • (2R)-2-[(Octadecyloxy)methyl]-3-methoxypropan-1-ol
  • (2R)-2-[(Dodecyloxy)methyl]-3-methoxypropan-1-ol
  • (2R)-2-[(Tetradecyloxy)methyl]-3-methoxypropan-1-ol

Comparison: (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to its analogs with different chain lengths, it may exhibit variations in solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

157049-12-2

Molecular Formula

C21H44O3

Molecular Weight

344.6 g/mol

IUPAC Name

(2R)-2-(hexadecoxymethyl)-3-methoxypropan-1-ol

InChI

InChI=1S/C21H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-20-21(18-22)19-23-2/h21-22H,3-20H2,1-2H3/t21-/m1/s1

InChI Key

DGEPLPRJJFQZEZ-OAQYLSRUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)COC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)COC

Origin of Product

United States

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